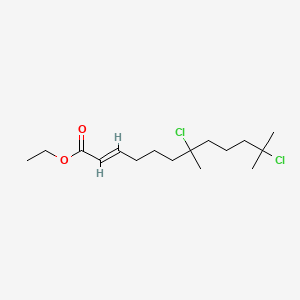
ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate is an organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a dodec-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of a suitable carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Ethyl eicosapentaenoic acid: Shares the ethyl ester group but has a different backbone structure
Uniqueness
Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
87687-12-5 |
|---|---|
Molecular Formula |
C16H28Cl2O2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate |
InChI |
InChI=1S/C16H28Cl2O2/c1-5-20-14(19)10-7-6-8-12-16(4,18)13-9-11-15(2,3)17/h7,10H,5-6,8-9,11-13H2,1-4H3/b10-7+ |
InChI Key |
FYHYCZTVGAHXNJ-JXMROGBWSA-N |
SMILES |
CCOC(=O)C=CCCCC(C)(CCCC(C)(C)Cl)Cl |
Isomeric SMILES |
CCOC(=O)/C=C/CCCC(C)(CCCC(C)(C)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CCCCC(C)(CCCC(C)(C)Cl)Cl |
Synonyms |
Low's mixture |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















